molecular formula C8H10BrCl2N B13465782 [(3-Bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride

[(3-Bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13465782
M. Wt: 270.98 g/mol
InChI Key: TXRWWXPUHVJZSD-UHFFFAOYSA-N
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Description

(3-Bromo-5-chlorophenyl)methylamine hydrochloride is an organic compound that features a bromine and chlorine substituent on a phenyl ring, with a methylamine group attached to the benzyl position

Properties

Molecular Formula

C8H10BrCl2N

Molecular Weight

270.98 g/mol

IUPAC Name

1-(3-bromo-5-chlorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H

InChI Key

TXRWWXPUHVJZSD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC(=C1)Br)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chlorophenyl)methylamine hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chlorophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(3-Bromo-5-chlorophenyl)methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chlorophenyl)methylamine hydrochloride
  • 3-Bromo-2-methoxy-5-methylphenylboronic acid
  • 3-Chlorophenylmagnesium bromide

Uniqueness

(3-Bromo-5-chlorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

(3-Bromo-5-chlorophenyl)methylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential interactions with various biological targets. The presence of halogens such as bromine and chlorine can enhance the compound's biological activity through mechanisms like halogen bonding, which may improve binding affinity to enzymes and receptors.

Chemical Structure and Properties

The compound consists of a phenyl ring substituted with bromine and chlorine atoms, linked to a methylamine moiety. This structure contributes to its reactivity and potential biological effects.

Chemical Formula : C10_{10}H11_{11}BrClN
Molecular Weight : 250.56 g/mol
Solubility : The hydrochloride form increases solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of (3-Bromo-5-chlorophenyl)methylamine hydrochloride is hypothesized to involve:

  • Binding to Enzymes : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Modulation : It is suggested that this compound could modulate neurotransmitter receptors, potentially affecting neurological functions.

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to (3-Bromo-5-chlorophenyl)methylamine hydrochloride exhibit anticancer properties. For instance, derivatives based on similar scaffolds have shown significant inhibitory effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47

These findings suggest that the compound may possess similar anticancer activities, although specific assays for (3-Bromo-5-chlorophenyl)methylamine hydrochloride are still needed .

Apoptosis Induction

In related studies, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspases, which are critical in the apoptotic pathway:

  • Caspase Activation : Significant increases in active caspase-3 and caspase-9 levels were observed, indicating a pro-apoptotic effect.
  • Bcl-2 Family Proteins : The ratio of Bax to Bcl-2 proteins was significantly altered, further supporting the induction of apoptosis.

Case Studies

  • Study on Structural Analogues : Research involving analogues of (3-Bromo-5-chlorophenyl)methylamine hydrochloride demonstrated that halogen substitutions enhance anticancer potency through improved receptor binding and increased lipophilicity .
  • Molecular Docking Studies : Computational studies using molecular docking have predicted potential binding sites for this compound on various enzymes and receptors, suggesting pathways through which it may exert its biological effects .

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